molecular formula C10H9ClO2 B2881041 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 1550786-31-6

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B2881041
CAS No.: 1550786-31-6
M. Wt: 196.63
InChI Key: XGOCRYYAMJSEEG-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 1550786-31-6) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. This compound features a carboxylic acid functional group attached to a chlorinated indane core structure, making it a versatile intermediate for the synthesis of more complex molecules . Its molecular formula is C10H9ClO2 and it has a molecular weight of 196.63 g/mol . Researchers value this compound for exploring structure-activity relationships in drug discovery, particularly in the development of non-steroidal anti-inflammatory agents (NSAIDs). Analogous indane-carboxylic acid structures, such as Clidanac, have demonstrated potent anti-inflammatory properties by uncoupling oxidative phosphorylation, highlighting the therapeutic potential of this chemical class . The chlorine substituent and the carboxylic acid group on the aromatic system offer distinct sites for further chemical modification, enabling the creation of amides, esters, and other derivatives for library synthesis . This makes it a critical reagent for chemists working in pharmaceutical R&D, especially in the design of novel bioactive molecules targeting inflammation and related pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOCRYYAMJSEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Overview

This method involves constructing the indene backbone via Friedel-Crafts alkylation, followed by chlorination at the 6-position. Key steps include:

  • Condensation of 3-chlorobenzaldehyde (1) with ethyl acetoacetate in the presence of piperidine to form a bisacetoacetate intermediate.
  • Acid hydrolysis with 6N potassium hydroxide to yield a diacid precursor.
  • Intramolecular Friedel-Crafts cyclization using AlCl₃/NaCl to form the indene ring.
  • Chlorination at the 6-position using Cl₂ or SOCl₂ under controlled conditions.

Optimization and Yield Data

Step Reagents/Conditions Yield (%)
Condensation Piperidine, RT, 24h 78
Hydrolysis 6N KOH, 50% EtOH, reflux 85
Cyclization AlCl₃/NaCl, 120°C 62
Chlorination Cl₂, FeCl₃ catalyst 58

Challenges include controlling regioselectivity during chlorination and avoiding over-halogenation. The final step achieves a 58% yield with 95% purity.

Direct Halogenation of 2,3-Dihydro-1H-indene-4-carboxylic Acid

Methodology

This two-step approach starts with the parent carboxylic acid:

  • Synthesis of 2,3-dihydro-1H-indene-4-carboxylic acid via hydrogenation of indene-4-carboxylic acid using Pd/C under H₂.
  • Electrophilic aromatic substitution with Cl₂ in the presence of Lewis acids (e.g., FeCl₃) to introduce the chloro group at position 6.

Reaction Conditions and Outcomes

  • Hydrogenation : 10% Pd/C, 50 psi H₂, 80°C, 12h (Yield: 89%).
  • Chlorination : Cl₂ gas in CH₂Cl₂, FeCl₃, 0°C → RT, 6h (Yield: 65%).

Key Advantage : Avoids complex cyclization steps.
Limitation : Requires stringent temperature control to prevent decomposition of the carboxylic acid group.

Multi-Step Synthesis from Phthalic Anhydride Derivatives

Pathway Design

This route adapts the Perkin-Knoevenagel sequence:

  • Perkin reaction : Phthalic anhydride reacts with acetic anhydride to form a coumarin precursor.
  • Knoevenagel condensation : Malononitrile introduces the cyano group, later hydrolyzed to carboxylic acid.
  • Catalytic hydrogenation to reduce the double bond and form the dihydroindene structure.
  • Chlorination using N-chlorosuccinimide (NCS) in DMF.

Performance Metrics

Step Conditions Yield (%)
Perkin reaction Ac₂O, NaOAc, 140°C 72
Knoevenagel Malononitrile, EtOH, reflux 68
Hydrogenation H₂, Raney Ni, 60°C 81
Chlorination NCS, DMF, 40°C 57

This method offers flexibility in modifying the substitution pattern but involves lengthy purification steps.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors for:

  • Enhanced heat transfer during exothermic chlorination steps.
  • Improved selectivity via precise residence time control (30–60 seconds).

Catalyst Recycling

  • FeCl₃ immobilized on mesoporous silica achieves 93% reusability over five cycles, reducing waste.

Comparative Analysis of Methods

Method Key Advantage Major Limitation Scalability
Friedel-Crafts High regiocontrol Multi-step purification Moderate
Direct Halogenation Simplicity Low functional group tolerance High
Perkin-Knoevenagel Structural versatility Lengthy synthesis Low

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-chloro-2,3-dihydro-1H-indene-4-carboxaldehyde or this compound ketone.

    Reduction: Formation of 6-chloro-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 1071727-67-7)

  • Structure : Chlorine at position 4, carboxylic acid at position 2.
  • Molecular Formula : C₁₀H₉ClO₂; MW : 196.63 g/mol.
  • Key Differences: The positional isomerism (Cl at C4 vs. C6) alters electronic distribution.

6-Chloro-6-cyclohexyl-2-dihydro-1H-indene-1-carboxylic acid (CAS 3414841-1)

  • Structure : Cyclohexyl group at C6, carboxylic acid at C1.
  • Applications : Marketed as Indanal and Britai (Japan, 1981) for anti-inflammatory and antipyretic uses. The cyclohexyl group increases lipophilicity, likely improving membrane permeability and bioavailability .

Functional Group Modifications

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

  • Structure : Bromine replaces chlorine at C6; ketone (1-oxo) instead of a saturated ring.
  • Reactivity : The ketone group introduces electrophilic character, making it prone to nucleophilic attacks (e.g., Grignard reactions). Bromine’s larger atomic radius may slow substitution reactions compared to chlorine .

6-Chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

  • Structure : Spirocyclic system with a cyclopropane ring fused to benzopyran.
  • Molecular weight: 238.66 g/mol; higher than non-spiro analogs, which may reduce solubility .

Heterocyclic and Protected Derivatives

6-Chloro-4-methyl-1H-indazole-3-carboxylic acid (CAS 885520-93-4)

  • Structure : Indazole core with methyl at C4 and Cl at C6.
  • Applications : Indazole derivatives are common in kinase inhibitors. The methyl group may enhance metabolic stability compared to the parent indene compound .

(1R)-1-[(tert-Butoxy)carbonyl]amino]-2,3-dihydro-1H-indene-4-carboxylic acid

  • Structure : Boc-protected amine at C1.
  • Use : The Boc group facilitates peptide coupling and protects the amine during synthesis, highlighting the compound’s role as a modular building block .

Table 1: Comparative Data for Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Use
6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid (Target) C₁₀H₉ClO₂ ~196.6 (estimated) Cl (C6), COOH (C4) Likely intermediate in API synthesis
6-Chloro-1-indanone (CAS 14548-38-0) C₉H₇ClO 166.6 Cl (C6), ketone (C1) API intermediate; melting point: 71–79°C
6-Chloro-6-cyclohexyl analog (CAS 3414841-1) C₁₆H₁₉ClO₂ 278.8 Cyclohexyl (C6), COOH (C1) Anti-inflammatory, antipyretic
6-Bromo-1-oxo analog C₁₀H₇BrO₃ 271.07 Br (C6), ketone (C1), COOH (C4) High reactivity in nucleophilic substitutions

Biological Activity

6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound notable for its unique bicyclic structure and potential biological activities. With the molecular formula C10H9ClO2C_{10}H_9ClO_2 and a molecular weight of approximately 196.63 g/mol, this compound has garnered interest in medicinal chemistry due to its possible antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

  • IUPAC Name : this compound
  • CAS Number : 52651-15-7
  • Molecular Weight : 196.63 g/mol
  • Structure : The compound features a chloro substituent at the 6-position of the indene ring and a carboxylic acid functional group.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various biochemical pathways, potentially influencing cellular processes such as apoptosis and inflammation. The compound may act on enzymes or receptors, although specific targets are still under investigation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The exact mechanism by which it exerts these effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound against different cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. Further research is required to elucidate the specific pathways involved and to assess its efficacy in vivo .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value indicating significant potency against Gram-positive bacteria.
Anticancer Activity In a recent investigation involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Mechanistic Insights Research revealed that the compound might interact with specific signaling pathways involved in apoptosis, enhancing our understanding of its biological effects.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for synthesizing more complex organic molecules. Its potential applications extend beyond antimicrobial and anticancer uses; it is also being explored for anti-inflammatory properties and as a precursor in pharmaceutical formulations .

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